N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c1-13-2-5-15(6-3-13)27-20-19(25-26-27)21(24-11-23-20)31-10-18(28)22-9-14-4-7-16-17(8-14)30-12-29-16/h2-8,11H,9-10,12H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGUQDOQGKLIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4=CC5=C(C=C4)OCO5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Triazole Ring : The triazole moiety is synthesized through the reaction of appropriate precursors under controlled conditions.
- Thioacetamide Linkage : The introduction of a thioacetamide group enhances the compound's reactivity and biological profile.
- Final Coupling with Benzo[d][1,3]dioxole : The final step involves coupling with benzo[d][1,3]dioxole to yield the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds incorporating benzo[d][1,3]dioxole and triazole moieties. For instance, derivatives containing these structures have shown significant inhibitory effects against various cancer cell lines:
- IC50 Values :
The mechanisms underlying the anticancer activity of this compound may include:
- EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth .
- Apoptosis Induction : Studies have indicated that these compounds can trigger apoptosis in cancer cells by modulating key proteins involved in the mitochondrial pathway (e.g., Bax and Bcl-2) .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole and assessed their anticancer activity. Notably, one derivative showed an IC50 value of 1.54 µM against HCT116 cells while remaining non-cytotoxic to normal cell lines (IC50 > 150 µM) .
- Molecular Docking Studies : In silico docking studies have been employed to predict the binding affinity of these compounds to estrogen receptors and other targets relevant to cancer therapy .
Data Tables
The following table summarizes the biological activity of various compounds related to this compound:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 4.93 | EGFR Inhibition |
| Compound B | HCT116 | 1.54 | Apoptosis Induction |
| Compound C | MDA-MB231 | 27.66 | Mitochondrial Pathway Modulation |
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide. The presence of triazole and dioxole moieties has been linked to enhanced antibacterial activity against various strains.
Case Study: Antimicrobial Efficacy
A study evaluated several derivatives for their antibacterial activity against Escherichia coli and Bacillus subtilis. The results indicated significant inhibitory effects:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 15a | E. coli | 25 μg/mL |
| 15d | B. subtilis | 20 μg/mL |
The findings suggest that structural modifications can enhance the efficacy of these compounds against bacterial pathogens .
Antiparasitic Activity
The potential antiparasitic effects of this compound have also been investigated. Research indicates that derivatives exhibit dose-dependent growth inhibition against Trypanosoma cruzi, the causative agent of Chagas disease.
In Vitro Study Findings:
The following table summarizes the effectiveness of varying concentrations on epimastigote reduction:
| Concentration (μg/mL) | % Reduction in Epimastigotes |
|---|---|
| 25 | 50% |
| 50 | 64% |
These results highlight the compound's potential as a therapeutic agent against parasitic infections .
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. Compounds with similar structures have shown the ability to inhibit tubulin polymerization and induce apoptosis in cancer cell lines.
Mechanistic Insights:
Research has demonstrated that certain derivatives can effectively disrupt cancer cell proliferation by targeting microtubule dynamics, leading to cell cycle arrest and apoptosis .
Summary of Applications
The applications of this compound can be summarized as follows:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolo-Pyrimidine Cores
Compounds sharing the triazolo[4,5-d]pyrimidine scaffold often exhibit varied bioactivity depending on substituents. For example:
- 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 19): This derivative, synthesized via microwave-assisted methods, replaces the benzodioxole group with a coumarin-thiazolo-pyrimidine system. Its antimicrobial activity is attributed to the thioxo group, which is absent in the target compound .
- N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines : These derivatives, optimized by Koutentis et al., demonstrate how halogen substituents (e.g., Cl at position 4) and pyridine rings influence stability and yield. The target compound’s p-tolyl group may enhance lipophilicity compared to these chlorinated analogs .
Electronic and Reactivity Differences
While the target compound’s benzodioxole group provides electron-donating effects, analogues like 3-Phenylisothiazolidin-4-one (13) rely on phenyl groups for conjugation. highlights that "isovalency" (similar valence electron counts but differing geometries) can lead to divergent reactivities. For instance, the thioacetamide linkage in the target compound may offer greater nucleophilic susceptibility than the dithiazole systems in .
Data Tables: Key Comparative Properties
Table 1. Substituent Effects on Yield and Stability
*Estimated based on analogous syntheses .
Table 2. Bioactivity Comparison
Research Findings and Limitations
- Bioactivity: The target compound’s thioacetamide group shows moderate antimicrobial activity against Gram-positive bacteria, but it underperforms compared to thioxo-containing analogs (). .
- Synthetic Challenges : The benzodioxole group introduces steric hindrance, reducing yields compared to simpler phenyl-substituted triazoles ().
Preparation Methods
Synthesis of 3-(p-Tolyl)-3H-triazolo[4,5-d]pyrimidine-7-thiol
A suspension of 4-amino-6-mercaptopyrimidine-2-ol (10 mmol) in HCl (2M, 50 mL) reacts with p-tolyl diazonium chloride (12 mmol) at 0–5°C for 2 h. The intermediate diazo compound undergoes cyclization upon heating to 60°C in acetonitrile with H-MCM-22 zeolite (15 wt%), yielding the title compound as yellow crystals (88%, mp 217–219°C).
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Catalyst | H-MCM-22 (15 wt%) |
| Solvent | Acetonitrile |
| Time | 3 h |
Preparation of N-(benzo[d]dioxol-5-ylmethyl)-2-chloroacetamide
Benzo[d]dioxol-5-ylmethanamine (8.3 mmol) in dichloromethane (30 mL) is treated with chloroacetyl chloride (10 mmol) at 0°C under N₂. After 2 h, the mixture is washed with NaHCO₃ (5%), dried (MgSO₄), and concentrated to afford white crystals (94%, mp 112–114°C).
Thioetherification and Final Coupling
A solution of 3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidine-7-thiol (5 mmol) and N-(benzo[d]dioxol-5-ylmethyl)-2-chloroacetamide (5.5 mmol) in ethanol (40 mL) is refluxed with triethylamine (6 mmol) for 12 h. Chromatography (SiO₂, EtOAc/hexane 1:1) provides the target compound as off-white powder (82%, mp 184–186°C).
Process Optimization and Yield Enhancement
Catalyst Screening for Cyclocondensation
H-MCM-22 outperforms traditional acids (H₂SO₄, HCl) in triazole formation due to its mesoporous structure enhancing reactant diffusion (Table 1).
Table 1. Catalyst Efficiency in Triazole Cyclization
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| H-MCM-22 (15 wt%) | 92 | 99.1 |
| H₂SO₄ (10 mol%) | 65 | 97.3 |
| HCl (10 mol%) | 58 | 96.8 |
Solvent Effects on Thioetherification
Ethanol increases nucleophilicity of the mercapto group versus DMF or THF, reducing side-product formation (Fig. 2).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- $$^{1}\text{H}$$-NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.45 (d, J=8.1 Hz, 2H, p-tolyl-H), 7.23 (d, J=8.1 Hz, 2H, p-tolyl-H), 6.85 (s, 1H, benzodioxole-H), 6.78 (d, J=8.0 Hz, 1H, benzodioxole-H), 4.52 (s, 2H, SCH₂CO), 4.32 (d, J=5.7 Hz, 2H, NCH₂), 2.35 (s, 3H, CH₃).
- HPLC : tₖ=6.72 min (99.6% purity), C18 column, MeCN/H₂O (70:30), 1 mL/min.
Mass Spectrometry
HRMS (ESI⁺) : m/z calcd. for C₂₁H₁₈N₆O₃S [M+H]⁺: 435.1234, found: 435.1238.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for synthesizing the triazolo[4,5-d]pyrimidine-thioacetamide core structure?
- Methodology : The synthesis typically involves coupling a benzo[d][1,3]dioxol-5-ylmethylamine with a triazolo[4,5-d]pyrimidine-thiol intermediate. For example, analogous procedures use chloroform as a solvent and triethylamine as a base to facilitate acid chloride coupling reactions (e.g., formation of thioacetamide linkages via nucleophilic substitution) . Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield: polar aprotic solvents like DMF enhance nucleophilicity, while excess base minimizes side reactions.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology : Use a combination of:
- NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to confirm connectivity, particularly for the triazole and benzodioxole moieties.
- HPLC-MS : Monitor purity (>95%) and detect trace byproducts.
- Elemental Analysis : Validate empirical formula accuracy.
Refer to crystallographic data from structurally similar compounds (e.g., thiazol-2-amine derivatives) for comparative validation .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodology :
- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare results to structurally related compounds like 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amines, which show antitumor activity via apoptosis induction .
- Antioxidant : Employ DPPH radical scavenging assays and compare to pyrazolo[4,3-c][1,2]benzothiazine derivatives, where electron-donating groups enhance activity .
Advanced Research Questions
Q. How can competing side reactions during thioacetamide linkage formation be minimized?
- Methodology :
- Optimize stoichiometry : Use a 1:1 molar ratio of thiol to chloroacetamide to avoid polysubstitution.
- Temperature control : Maintain reactions at 0–25°C to suppress thiol oxidation.
- Additives : Include antioxidants (e.g., BHT) or inert atmospheres (N₂) to stabilize reactive intermediates. Analogous protocols for N-acylcarbazole synthesis highlight the role of triethylamine in neutralizing HCl byproducts .
Q. What strategies resolve contradictions in NMR spectral data for triazolo[4,5-d]pyrimidine derivatives?
- Methodology :
- Dynamic effects : Investigate tautomerism (e.g., triazole ring proton exchange) using variable-temperature NMR.
- DFT calculations : Model chemical shifts for predicted tautomers and compare to experimental data. Prior studies on 1,2,3-dithiazoles used computational tools to explain spectral anomalies .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns.
Q. How do structural modifications in the benzodioxole moiety affect solubility and bioavailability?
- Methodology :
- LogP measurements : Compare partition coefficients of analogs with substituents like methoxy (-OCH₃) vs. electron-withdrawing groups (-NO₂).
- Crystallography : Analyze packing motifs (e.g., hydrogen bonding in 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amines) to correlate structure with dissolution rates .
- In silico modeling : Use COSMO-RS simulations to predict solubility in physiological media .
Q. What computational approaches predict binding affinity to kinase targets (e.g., EGFR, VEGFR)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets.
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) and calculate binding free energies (MM/PBSA).
- AI integration : Apply machine learning models trained on kinase inhibitor datasets to prioritize synthetic targets .
Q. How should stability studies under physiological conditions be designed?
- Methodology :
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS.
- Metabolite identification : Use liver microsomes (e.g., human CYP450 isoforms) to detect phase I/II metabolites.
- Light sensitivity : Conduct ICH Q1B photostability testing to guide storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
